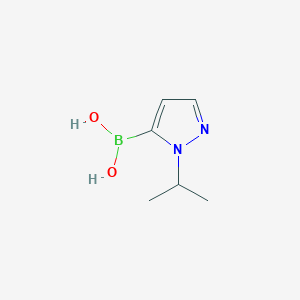

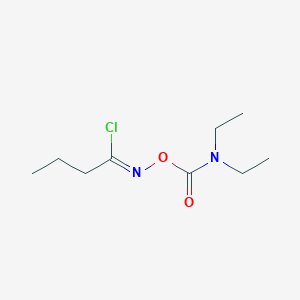

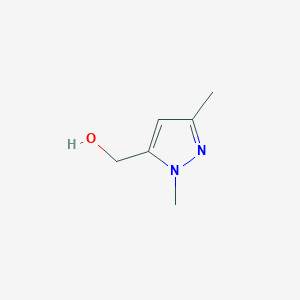

(1-异丙基-1H-吡唑-5-基)硼酸

描述

Synthesis and Structural Characterization

The synthesis of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are closely related to the compound of interest, "(1-Isopropyl-1H-pyrazol-5-yl)boronic acid", involves a two-step process starting from 1-alkyl-1H-4-bromopyrazoles. The first step is sequential lithiation followed by silylation or germylation, and the second step is lithiation followed by boronation. The presence of water can activate the Si–H bond due to the boron Lewis acid center, leading to various products depending on the starting material's structure. This synthesis pathway is characterized by 1H and 13C NMR spectroscopy and X-ray crystallography, providing insights into the molecular structure of the resulting boronic acids .

Chemical Reactions Analysis

The study of the synthesis of 1,5-disubstituted-1H-pyrazoles reveals that 5-hydroxy-1H-pyrazoles can be transformed into trifluoromethane sulfonates, which then undergo Suzuki coupling with various boronic acids. This process yields a range of products, including aryl, heteroaryl, and alkenyl boronic acids, with moderate to excellent yields. The resulting 1,5-disubstituted-1H-pyrazoles can have their ester groups further modified through selective hydrolysis or conversion to dicarboxylic acid derivatives, followed by selective mono-esterification. This demonstrates the versatility of boronic acids in chemical reactions, particularly in the context of Suzuki coupling, which is a pivotal reaction for creating carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized boronic acids are inferred from their characterization techniques. NMR spectroscopy provides information on the chemical environment of the atoms within the molecule, while X-ray crystallography offers a detailed view of the molecular structure. These techniques are essential for understanding the reactivity and stability of boronic acids, as well as their potential applications in organic synthesis and medicinal chemistry. The presence of substituents on the pyrazole ring, such as silyl or germyl groups, can significantly influence the properties of the boronic acids, including their solubility, boiling point, melting point, and reactivity in various chemical reactions .

科学研究应用

Pyrazolylboronic Acids简介

Pyrazolylboronic acids及其衍生物在化学研究领域中具有重要意义,因为它们的多功能性和在创建复杂分子结构中的应用。这些化合物在合成各种杂环化合物中起着关键的中间体作用,这些化合物对药物和农业发展至关重要。

在杂环化合物合成中的作用

Pyrazolylboronic acids的主要应用之一,例如(1-异丙基-1H-吡唑-5-基)硼酸,是在多吡唑酸的合成中。这对于开发更重的13和14族元素类似物至关重要,这些类似物已显示出在创造具有潜在药用应用的新化合物方面具有潜力(Muñoz-Hernández & Montiel-Palma, 2009)。研究阐明了多吡唑基镓酸及其与过渡金属的配合物的全面研究和应用,突显了pyrazolylboronic acid衍生物在推动无机化学领域发展中的重要性。

药物发现的进展

硼酸,包括pyrazolylboronic acid衍生物,因其在药物化学中的不断应用而受到认可。过去二十年间,硼酸药物的发现和开发大幅增加,多种化合物已获得监管机构批准用于临床。这些进展凸显了硼酸在增强药物效力和改善药代动力学方面的作用,为治疗干预提供了新途径(Plescia & Moitessier, 2020)。

在化学传感中的应用

包括基于吡唑的硼酸衍生物在化学传感中得到广泛探索。这些传感器利用硼酸与多元醇和路易斯碱的共价可逆结合能力,促进了用于碳水化合物、儿茶酚胺、离子和过氧化氢的选择性和敏感检测系统的开发。某些硼酸传感器的双重识别位点增强了它们的结合亲和力和选择性,展示了pyrazolylboronic acid衍生物在创建先进传感技术中的潜力(Bian et al., 2019)。

安全和危害

属性

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOGZHKBNANKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)